Thymidine 5'-monophosphate-13C10,15N2 (dilithium)
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Overview
Description
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) is a chemically synthesized compound where the thymidine 5’-monophosphate molecule is labeled with carbon-13 and nitrogen-15 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and molecular biology. The compound is often used as a tracer in metabolic studies and drug development processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine 5’-monophosphate molecule The process typically starts with the preparation of labeled thymidine, followed by phosphorylation to obtain the monophosphate form
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of stable isotopes like carbon-13 and nitrogen-15 requires specialized equipment and safety protocols to ensure the integrity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form thymidine 5’-diphosphate or thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert the compound back to its deoxythymidine form.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Thymidine 5’-diphosphate, Thymidine 5’-triphosphate.
Reduction: Deoxythymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of thymidine in biochemical pathways.
Biology: Employed in studies of DNA synthesis and repair, as the labeled thymidine can be incorporated into DNA strands.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of thymidine analogs.
Industry: Applied in the production of labeled nucleotides for use in various diagnostic and therapeutic applications.
Mechanism of Action
The mechanism of action of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) involves its incorporation into DNA during the synthesis phase. The labeled thymidine is recognized by DNA polymerases and incorporated into the growing DNA strand. This allows researchers to track the incorporation and distribution of thymidine in cells and tissues, providing valuable insights into DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 (disodium): Similar in structure but uses disodium instead of dilithium for stabilization.
Thymidine 5’-triphosphate-13C10,15N2: Contains three phosphate groups instead of one, used in studies of DNA polymerase activity.
Deoxythymidine 5’-monophosphate-13C10,15N2: Lacks the phosphate group, used in studies of thymidine metabolism.
Uniqueness
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which makes it highly useful as a tracer in metabolic studies. The use of dilithium for stabilization also provides distinct advantages in terms of compound stability and solubility.
Properties
Molecular Formula |
C10H13Li2N2O8P |
---|---|
Molecular Weight |
346.0 g/mol |
IUPAC Name |
dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI Key |
ZEFACUFFWBFJPP-RUIBEINESA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
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